(2Z)-2-{2-[4-(piperidin-1-yl)phenyl]hydrazin-1-ylidene}cyclohexan-1-one
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Overview
Description
(2Z)-2-{2-[4-(piperidin-1-yl)phenyl]hydrazin-1-ylidene}cyclohexan-1-one is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a cyclohexanedione core, a piperidinyl group, and a phenylhydrazone moiety, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2Z)-2-{2-[4-(piperidin-1-yl)phenyl]hydrazin-1-ylidene}cyclohexan-1-one can be synthesized through a multi-step process involving the reaction of 1,2-cyclohexanedione with 4-(1-piperidinyl)phenylhydrazine. The reaction typically occurs under mild conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-{2-[4-(piperidin-1-yl)phenyl]hydrazin-1-ylidene}cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydrazone moiety can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield diketone derivatives, while reduction could produce hydrazine derivatives. Substitution reactions can lead to a wide range of functionalized compounds .
Scientific Research Applications
(2Z)-2-{2-[4-(piperidin-1-yl)phenyl]hydrazin-1-ylidene}cyclohexan-1-one has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to create various complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of (2Z)-2-{2-[4-(piperidin-1-yl)phenyl]hydrazin-1-ylidene}cyclohexan-1-one involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which may influence its reactivity and biological activity. Additionally, the hydrazone moiety can participate in various biochemical pathways, potentially leading to enzyme inhibition or modulation of cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexanedione: A simpler analog without the piperidinyl and phenylhydrazone groups.
1,3-Cyclohexanedione: An isomer with different chemical properties.
1,4-Cyclohexanedione: Another isomer with distinct reactivity.
Uniqueness
(2Z)-2-{2-[4-(piperidin-1-yl)phenyl]hydrazin-1-ylidene}cyclohexan-1-one stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the piperidinyl and phenylhydrazone moieties enhances its potential for diverse applications in research and industry .
Properties
Molecular Formula |
C17H23N3O |
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Molecular Weight |
285.4 g/mol |
IUPAC Name |
(2Z)-2-[(4-piperidin-1-ylphenyl)hydrazinylidene]cyclohexan-1-one |
InChI |
InChI=1S/C17H23N3O/c21-17-7-3-2-6-16(17)19-18-14-8-10-15(11-9-14)20-12-4-1-5-13-20/h8-11,18H,1-7,12-13H2/b19-16- |
InChI Key |
SUFSHLSOMFYULF-MNDPQUGUSA-N |
SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NN=C3CCCCC3=O |
Isomeric SMILES |
C1CCN(CC1)C2=CC=C(C=C2)N/N=C\3/CCCCC3=O |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NN=C3CCCCC3=O |
Origin of Product |
United States |
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